molecular formula C13H16BrNO2 B1461947 Methyl 3-bromo-4-(piperidin-1-yl)benzoate CAS No. 1131594-44-9

Methyl 3-bromo-4-(piperidin-1-yl)benzoate

Cat. No.: B1461947
CAS No.: 1131594-44-9
M. Wt: 298.18 g/mol
InChI Key: DLWDJRTZLPMNJY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(piperidin-1-yl)benzoate ( 1131594-44-9) is a benzoate-based compound supplied as a high-quality pharmaceutical intermediate for research and development. With a molecular formula of C13H16BrNO2 and a molecular weight of 298.18 g/mol, this compound features a piperidine substitution, a structural motif frequently explored in medicinal chemistry for its potential biological activity . Benzoate compounds with piperidine and other amine functional groups are of significant interest in the design and synthesis of novel pharmacologically active molecules. For instance, research has demonstrated the use of similar structures in the development of new local anesthetic agents and as core structures in the search for new antibacterial compounds that function by inhibiting essential bacterial enzymes . As a building block, the bromo and benzoate ester functional groups offer versatile sites for further chemical modification, making it a valuable reagent for constructing more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

methyl 3-bromo-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWDJRTZLPMNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662403
Record name Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-44-9
Record name Methyl 3-bromo-4-(1-piperidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131594-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring attached to a bromobenzoate moiety. The presence of the bromine atom enhances its reactivity and influences its interaction with biological targets. This compound is structurally related to other benzoate derivatives, which have been studied for various pharmacological activities.

Compound Name Structure Features Biological Activity
This compoundBromine and piperidine substitutionAntimicrobial, anticancer potential
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoateSimilar structure with pyrrolidineVaries in receptor interactions
Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoateContains piperazine ringDifferent pharmacological profile

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays revealed that this compound can induce apoptosis and cell cycle arrest in cancer cells, similar to other bromophenols that have been extensively studied for their cytotoxic effects against human cancer cell lines, such as A549 (lung cancer) and SK-OV-3 (ovarian cancer) cells .

The mechanisms underlying these effects include:

  • Induction of Reactive Oxygen Species (ROS) : The compound increases ROS production, leading to oxidative stress that can trigger apoptosis.
  • Inhibition of Key Signaling Pathways : It has been observed to deactivate the PI3K/Akt pathway while activating MAPK signaling pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, suggesting it could serve as a potential lead compound for developing new antimicrobial agents. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound analogs. For example:

  • Synthesis and Evaluation : A study synthesized various analogs and assessed their biological activity using different assays. Compounds were tested for their binding affinity to histamine receptors, revealing moderate affinity for H3 receptors, which are implicated in several neurological disorders .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results indicated significant tumor reduction in xenograft models treated with this compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-4-(piperidin-1-yl)benzoate serves as an intermediate in the synthesis of biologically active compounds . Its structure allows it to interact with various biological targets, making it particularly interesting for the development of new pharmaceuticals. The compound's piperidine component is crucial as it can enhance the affinity for certain biological targets, which is vital for drug development.

Case Study: Neurological Disorders

Preliminary research indicates that this compound may have applications in treating neurological disorders. Its structural similarity to neurotransmitters suggests that it can modulate receptor activity within the central nervous system. This modulation could lead to therapeutic effects in conditions such as depression or anxiety, where neurotransmitter systems are often disrupted.

Pharmacological Research

The compound has been investigated for its potential to influence various signaling pathways, particularly those involving neurotransmitter receptors. Research has shown that structurally similar compounds can modulate these receptors, indicating that this compound may exhibit similar pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reactions performed under reflux conditions to ensure high yield and complete conversion. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, showcasing its versatility in organic synthesis.

Future Directions in Research

Given its promising biological activity, further investigation into this compound is warranted. Future research could focus on:

  • In vivo studies to assess therapeutic efficacy in animal models.
  • Mechanistic studies to elucidate how this compound interacts with specific receptors.
  • Development of derivatives that might enhance its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 3-bromo-4-(piperidin-1-yl)benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Benzene Ring

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Properties/Applications
This compound 1131594-44-9 C₁₃H₁₆BrNO₂ 298.18 Piperidine (6-membered amine ring) High basicity; drug design applications
3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid 1131594-42-7 C₁₃H₁₆BrNO₂ 298.18 Piperidinylmethyl + carboxylic acid Increased polarity due to -COOH; 95% purity
Ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate - C₁₄H₁₉BrN₂O₂ 327.22 4-Methylpiperazine + ethyl ester Enhanced hydrogen bonding (piperazine N); sold for research
Methyl 3-bromo-4-(trifluoromethyl)benzoate 455941-82-9 C₉H₆BrF₃O₂ 283.04 Trifluoromethyl (-CF₃) Electron-withdrawing group; hazardous
Methyl 3-bromo-4-(dimethylamino)benzoate 71695-21-1 C₁₀H₁₂BrNO₂ 258.11 Dimethylamino (-N(CH₃)₂) Smaller amine group; lower molecular weight
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate - C₁₂H₁₄BrNO₂ 284.16 Pyrrolidine (5-membered amine ring) Increased rigidity vs. piperidine
Key Observations:
  • Piperidine vs. Piperazine/Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility, while piperazine (two N atoms) enables additional hydrogen bonding . Pyrrolidine’s five-membered ring increases steric hindrance .
  • Ester vs. Carboxylic Acid : The methyl/ethyl ester groups enhance lipophilicity, whereas the carboxylic acid (CAS 1131594-42-7) increases water solubility .
  • Electron-Donating vs. Withdrawing Groups: Piperidine and dimethylamino are electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, -CF₃ (trifluoromethyl) deactivates the ring, altering reactivity .

Preparation Methods

Starting Material Preparation: Methyl 4-(piperidin-1-yl)benzoate

  • The precursor methyl 4-(piperidin-1-yl)benzoate is synthesized by nucleophilic substitution of methyl 4-halobenzoate (usually methyl 4-bromobenzoate or methyl 4-chlorobenzoate) with piperidine.
  • Typical reaction conditions involve refluxing in polar aprotic solvents such as dichloromethane or toluene, often in the presence of a base to facilitate substitution.

Bromination Step

  • Bromination is conducted on methyl 4-(piperidin-1-yl)benzoate to introduce the bromine atom at the 3-position.
  • Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS).
  • The reaction is performed under controlled temperature, often at or below room temperature, to ensure regioselectivity and prevent over-bromination.
  • Solvents such as dichloromethane or ethyl acetate are preferred to dissolve reactants and control reaction kinetics.
  • The reaction mixture is typically stirred under reflux or ambient conditions until completion, monitored by thin-layer chromatography (TLC).

Purification

  • After completion, the reaction mixture is subjected to aqueous workup, extraction, and drying over anhydrous sodium sulfate.
  • The crude product is purified by column chromatography using silica gel.
  • Elution solvents are usually mixtures of hexane and ethyl acetate to optimize separation.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature Notes
Piperidinyl substitution Piperidine, base (e.g., potassium tert-butoxide) Dichloromethane/toluene Reflux or room temp Base facilitates nucleophilic attack
Bromination Bromine (Br2) or NBS Dichloromethane/ethyl acetate 0°C to room temp Controlled addition to avoid polybromination
Purification Silica gel chromatography Hexane/ethyl acetate Ambient Optimized solvent ratio for purity

Research Findings and Optimization

  • Solvent Effects: Dichloromethane and ethyl acetate are preferred solvents due to their ability to dissolve both starting materials and reagents while allowing for controlled reaction rates and easy removal post-reaction.
  • Base Selection: Potassium tert-butoxide and sodium methoxide have been reported to improve substitution efficiency in the piperidinyl introduction step by deprotonating piperidine or activating the aromatic ester.
  • Temperature Control: Maintaining low temperatures (0–5°C) during bromination minimizes side reactions and improves regioselectivity, yielding predominantly the 3-bromo isomer.
  • Yield and Purity: Typical isolated yields range from 70% to 85% after purification. Column chromatography effectively separates unreacted starting materials and side products.

Comparative Analysis of Preparation Routes

Parameter Direct Bromination of Piperidinyl Benzoate Alternative Routes (e.g., Stepwise Functionalization)
Number of Steps 2 3 or more
Regioselectivity High with controlled conditions Variable, may require protecting groups
Overall Yield Moderate to high (70–85%) Potentially lower due to multiple purifications
Scalability Good, with standard reagents and solvents More complex, less cost-effective
Safety Considerations Handling bromine requires caution More reagents and steps increase risk

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Piperidine, base, methyl 4-halobenzoate Formation of methyl 4-(piperidin-1-yl)benzoate
2 Electrophilic bromination Bromine or NBS, DCM or EtOAc, 0–5°C Selective bromination at 3-position
3 Purification Column chromatography Pure this compound

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF for SNAr reactions) and temperature control (reflux for esterification) are critical for yield optimization.
  • Catalysts like Pd/C may enhance coupling efficiency in related piperidine-containing analogs .

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methyl ester at ~3.8 ppm, aromatic protons, and piperidine signals) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~312.2 g/mol for C₁₃H₁₅BrN₂O₂) and isotopic patterns for bromine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for crystallographic refinement if single crystals are obtained .

Q. Data Interpretation :

  • Discrepancies in NMR splitting patterns may arise from hindered rotation of the piperidine ring, requiring 2D NMR (COSY, NOESY) for confirmation .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions (e.g., unexpected coupling constants or shifting) may stem from:

Dynamic Effects : Use variable-temperature NMR to probe rotational barriers of the piperidine group .

Tautomerism/Conformers : Employ DFT calculations (Gaussian, ORCA) to model energy-minimized structures and compare with experimental data .

Impurity Interference : Cross-validate with LC-MS to rule out byproducts or unreacted starting materials .

Case Example :
In analogous bromo-piperidine benzoates, NOESY correlations confirmed axial vs. equatorial piperidine conformers, resolving spectral ambiguities .

Advanced: What strategies optimize coupling reactions involving the piperidine moiety in this compound?

Methodological Answer:

  • Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination if introducing piperidine via C–N coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity for bromine substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >80% yield .

Q. Challenges :

  • Steric hindrance from the piperidine ring may slow reactivity; elevated temperatures (80–100°C) mitigate this .

Advanced: What is the biological relevance of this compound in drug discovery?

Methodological Answer:

  • Target Interactions : Piperidine derivatives often modulate enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .
  • Structure-Activity Relationship (SAR) :
    • Bromo Substituent : Enhances electrophilicity for covalent binding or halogen bonding with targets.
    • Piperidine Ring : Influences lipophilicity (logP) and bioavailability; N-methylation may reduce metabolic degradation .

Q. Experimental Design :

  • In Vitro Assays : Screen against kinase panels or bacterial strains to identify inhibitory activity.
  • Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., SARS-CoV-2 main protease) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture .
  • Decomposition Risks : Hydrolysis of the ester group may occur in aqueous acidic/basic conditions .

Q. Handling Protocol :

  • Store in amber vials with desiccants (silica gel).
  • Conduct stability studies via accelerated degradation (40°C/75% RH for 4 weeks) to establish shelf life .

Table 1: Comparative Analysis of Piperidine-Containing Benzoates

CompoundKey FeaturesResearch ApplicationsReference
This compoundBromine for electrophilic substitutionEnzyme inhibition, SAR studies
Methyl 4-nitro-3-(piperidin-1-yl)benzoateNitro group for reduction chemistryProdrug development
Ethyl 3-bromo-4-(trifluoromethyl)benzoateCF₃ enhances metabolic stabilityAntimicrobial agents

Retrosynthesis Analysis

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Feasible Synthetic Routes

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